molecular formula C8H11BrN2 B13697736 1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine

1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine

Cat. No.: B13697736
M. Wt: 215.09 g/mol
InChI Key: YUDQWFOELAIIDP-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine is an organic compound that features a bromopyridine moiety attached to a dimethylmethanamine group

Preparation Methods

The synthesis of 1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine typically involves the reaction of 2-bromopyridine with N,N-dimethylmethanamine under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where 2-bromopyridine is reacted with N,N-dimethylmethanamine in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites in enzymes, inhibiting their activity or modulating their function . The dimethylmethanamine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar compounds to 1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine include other bromopyridine derivatives and dimethylmethanamine-substituted compounds. For example:

The uniqueness of this compound lies in its combination of the bromopyridine and dimethylmethanamine groups, which confer specific chemical and biological properties that are not present in the individual components.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

1-(2-bromopyridin-4-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C8H11BrN2/c1-11(2)6-7-3-4-10-8(9)5-7/h3-5H,6H2,1-2H3

InChI Key

YUDQWFOELAIIDP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=NC=C1)Br

Origin of Product

United States

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